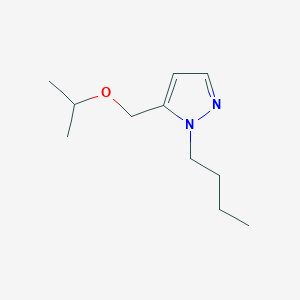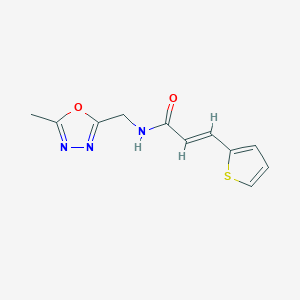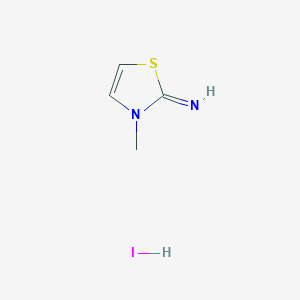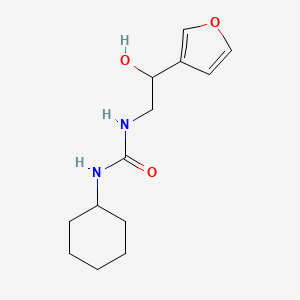![molecular formula C10H10N4 B2650296 3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene CAS No. 127933-85-1](/img/structure/B2650296.png)
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene, or simply TATP, is a highly explosive and unstable compound that has been used in various terrorist attacks around the world. It is a colorless and odorless substance that is easily made from readily available materials. TATP has been used in numerous bombings, including the 2005 London bombings, and is considered to be one of the most dangerous explosives. Despite its potential to cause devastating damage, it is also being studied for its potential applications in science and medicine.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
A significant aspect of research on compounds like "3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene" involves structural analysis to understand their molecular configurations and potential applications. For instance, the crystal structure of a nitrogen isostere related to pentacyclo-octacosadodecaene, showcasing the compound's unique structural properties through optical and X-ray diffraction methods (Smith, 1963). Such analyses are crucial for exploring the compound's potential in materials science and engineering applications.
Energetic Materials Development
The construction of a novel N5-linear energetic moiety of pentazadiene from a triazene precursor represents a groundbreaking approach in the field of energetic materials. This development has led to the synthesis of compounds with significant potential for high-energy applications, characterized by their high yields and comprehensive characterization through various spectroscopic techniques (Wang et al., 2017). The potential of such materials for military and industrial applications is immense, highlighting the importance of synthetic chemistry in developing new high-performance materials.
High Energy Density Compounds
Research into novel cage compounds based on bicyclo-HMX as high energy density compounds illustrates the ongoing efforts to design and synthesize materials with outstanding energetic performance and low sensitivity. By introducing intramolecular linkages into the bicyclo-HMX framework, researchers have been able to significantly impact the detonation properties, thermal stability, and sensitivity of these compounds, offering new avenues for the development of energetic materials (Pan & Zhu, 2018).
Catalysis and Photocatalytic Systems
The study of cobalt(II) pentaaza-macrocyclic Schiff base complex as a catalyst for light-driven hydrogen evolution in water is a prime example of the application of such compounds in catalysis and photocatalytic systems. This research not only underscores the efficiency of these complexes as hydrogen-evolving catalysts (HECs) but also provides insight into the electrochemical and theoretical investigation of the one-electron reduced species, offering valuable information for the development of efficient photocatalytic systems (Gueret et al., 2019).
Eigenschaften
IUPAC Name |
5,10-dihydro-4H-triazolo[5,1-c][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-4,6,11H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQROUTYOYSSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=NN2CC3=CC=CC=C3N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)
![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)

![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

